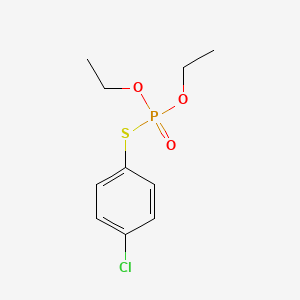

Phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester

Vue d'ensemble

Description

Phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester is an organophosphorus compound widely used in various applications, particularly in agriculture as a pesticide. This compound is known for its effectiveness in controlling a broad spectrum of pests due to its chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester can be synthesized through the reaction of 4-chlorothiophenol with diethyl phosphorochloridate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to the corresponding thiol.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for introducing phosphorothioate groups.

Biology: Studied for its effects on enzyme inhibition, particularly acetylcholinesterase.

Medicine: Investigated for potential therapeutic applications due to its enzyme inhibition properties.

Industry: Widely used as a pesticide in agriculture to control pests on crops.

Mécanisme D'action

The primary mechanism of action of phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of pests. The molecular target is the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine .

Comparaison Avec Des Composés Similaires

Phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester can be compared with other organophosphorus compounds such as:

Phosphorothioic acid, O-(4-bromo-2-chlorophenyl) O,O-diethyl ester: Similar in structure but contains a bromine atom instead of chlorine.

Phosphorothioic acid, S-[(4-chlorophenyl)phenylmethyl] O,O-diethyl ester: Contains an additional phenylmethyl group.

Carbophenoxon sulfoxide: An oxidized derivative with a sulfoxide group .

Uniqueness

This compound is unique due to its specific substitution pattern and its effectiveness as a pesticide. Its ability to inhibit acetylcholinesterase makes it particularly valuable in agricultural applications .

Activité Biologique

Phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester, commonly referred to as a phosphorothioate, is an organophosphorus compound with significant biological activity. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : C12H16ClO4PS

- Molecular Weight : 303.75 g/mol

- CAS Number : 298-04-4

The compound features a phosphorus atom bonded to sulfur and a chlorophenyl group, which may influence its biological interactions.

Phosphorothioic esters are known to act primarily as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism underlies the toxicological effects associated with many organophosphates.

1. Toxicological Studies

Numerous studies have evaluated the toxicity of phosphorothioic compounds. The following table summarizes key findings related to acute toxicity and effects on various biological systems:

The data indicates that phosphorothioic acid derivatives exhibit varying degrees of toxicity depending on the organism and exposure conditions.

2. In Vitro Studies

In vitro assessments have demonstrated that phosphorothioic acid can inhibit various enzymes beyond AChE, including lipoxygenases (LOXs). A recent study showed that derivatives of chlorophenyl compounds exhibited potent inhibition against soybean LOX with IC50 values ranging from 17.43 µM to 41.83 µM .

Case Study 1: Environmental Impact

A study conducted on the environmental persistence of phosphorothioic acid indicated a bioaccumulation factor (BCF) of approximately 3,931 L/kg in aquatic organisms, suggesting significant potential for ecological impact and trophic transfer .

Case Study 2: Clinical Observations

Clinical reports have documented cases of poisoning due to accidental exposure to phosphorothioates in agricultural settings. Symptoms included acute respiratory failure and neurological impairment, emphasizing the need for safety measures in handling these compounds.

Propriétés

IUPAC Name |

1-chloro-4-diethoxyphosphorylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClO3PS/c1-3-13-15(12,14-4-2)16-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMBHXLSOJHVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196446 | |

| Record name | Phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4524-70-3 | |

| Record name | AI 3-10616 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004524703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.